威尔福利 B

描述

Synthesis Analysis

The synthesis of Wilforlide B has been achieved through several innovative approaches. The first enantioselective syntheses of wilforonide, a closely related compound, utilized chiral auxiliaries derived from the same chiral source, (R)-pulegone, demonstrating the possibility of synthesizing complex triterpenoids with high enantiomeric excess (Yang & Xu, 2001). The total synthesis of the tricyclic humulanolide wilfolide B, which is closely related to Wilforlide B, was accomplished through radical cyclization and ring-closing metathesis, showcasing the complexity of synthesizing such triterpenoids (Abe et al., 2019).

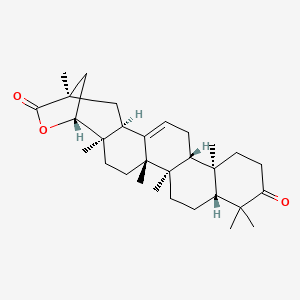

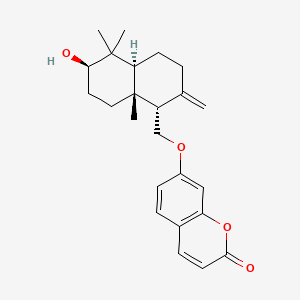

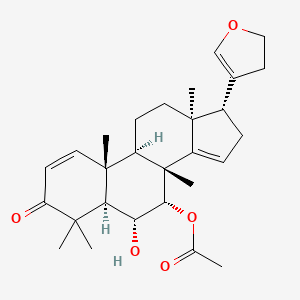

Molecular Structure Analysis

The molecular structure of Wilforlide B and related compounds is characterized by a complex tricyclic framework. The absolute configuration of natural wilforonide, which shares structural similarities with Wilforlide B, has been established, providing insights into the stereochemistry of these molecules (Yang & Xu, 2001).

Chemical Reactions and Properties

Wilforlide B undergoes various chemical reactions that highlight its reactive nature and potential for further chemical modifications. The methodologies for the synthesis of Wilforlide B and similar compounds involve key reactions such as oxidative radical cyclization and ring-closing metathesis, which are crucial for constructing the tricyclic skeleton of these molecules (Abe et al., 2019).

Physical Properties Analysis

The physical properties of Wilforlide B, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments. While specific studies on the physical properties of Wilforlide B were not identified in this search, related compounds have been analyzed for their physical and chemical characteristics, providing a basis for understanding Wilforlide B's properties.

Chemical Properties Analysis

Wilforlide B's chemical properties, including its reactivity, stability, and interactions with other molecules, are critical for its potential applications in various fields. The synthesis and structural analysis of Wilforlide B and related compounds offer insights into their chemical behavior and potential for biological activity (Yang & Xu, 2001), (Abe et al., 2019).

科学研究应用

威尔福利含量测定 HPLC 方法开发:建立了一种高效液相色谱法(HPLC)测定不同地区雷公藤中威尔福利的含量。该方法简便、准确、重现性好,适用于雷公藤及其制剂中威尔福利含量测定和质量控制(张红, 2014)。

生物样品中 LC-MS/MS 测定:采用液相色谱串联质谱法(LC-MS/MS)测定生物样品中的雷公藤甲素和威尔福利 A。该方法适用于分析各种生物样品中的这些成分,可为雷公藤钩藤中毒的法医鉴定、临床诊断和治疗提供支持(翟俊 & 刘伟, 2015)。

威尔福利 A 的生物利用度和药代动力学:一项小鼠威尔福利 A(WA)的生物利用度和药代动力学研究发现,WA 口服后吸收较差。这一发现对于评价 WA 作为雷公藤钩藤 F 产品的质量控制标记物以及未来的临床疗效研究具有重要意义(王志军等, 2018)。

液-液色谱用于样品前处理:开发了一种结合液-液色谱和常规液相色谱的方法,用于定量测定中药中的威尔福利 A。该方法在样品前处理中目标组分回收完全、重复性好等优点(赵姗姗等, 2020)。

雷公藤的化学成分:一项对雷公藤化学成分的研究鉴定了多种化合物,包括威尔福利 B。一些化合物对人细胞系表现出轻度的细胞毒活性,表明潜在的治疗应用(杨建华等, 2006)。

雷公藤三萜和雷公藤甲素吸收的调节:研究了人参皂苷对雷公藤三萜和雷公藤甲素在大鼠肠道吸收的调节作用,结果表明人参皂苷可以影响这些化合物的吸收,可能影响其治疗和毒性作用(李义群等, 2018)。

威尔福林的杀虫作用:一项关于威尔福林(与威尔福利相关的化合物)对斜纹夜蛾的杀虫作用的研究证明了其重要的致死机制,表明其作为植物性杀虫剂的潜在应用(马淑杰等, 2021)。

安全和危害

It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

属性

IUPAC Name |

(1R,2R,5S,6R,9R,14R,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23+,26+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNNDALPPUPEKW-RSWVLDSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004387 | |

| Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wilforlide B | |

CAS RN |

84104-70-1 | |

| Record name | Wilforlide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

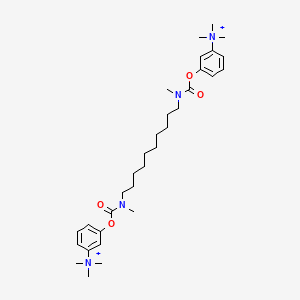

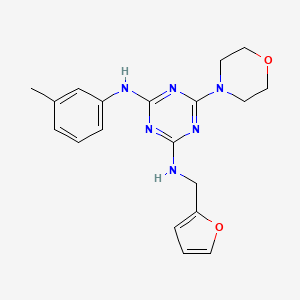

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)

![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)